molecular formula C9H7FN2S B8720549 3-Fluoro-5-(1,3-thiazol-5-yl)aniline

3-Fluoro-5-(1,3-thiazol-5-yl)aniline

Cat. No.: B8720549
M. Wt: 194.23 g/mol
InChI Key: MJQUZNTZKYHTGI-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1,3-thiazol-5-yl)aniline is a fluorinated aniline derivative featuring a 1,3-thiazole ring at the 5-position of the benzene ring. This molecule is of interest in medicinal chemistry and materials science due to the versatility of the aniline scaffold and the pharmacophoric thiazole moiety .

Properties

Molecular Formula

C9H7FN2S

Molecular Weight

194.23 g/mol

IUPAC Name

3-fluoro-5-(1,3-thiazol-5-yl)aniline

InChI

InChI=1S/C9H7FN2S/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2

InChI Key

MJQUZNTZKYHTGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)C2=CN=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of 3-Fluoro-5-(1,3-thiazol-5-yl)aniline

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (Aniline) Heterocycle Type Key Features/Activity Reference
This compound C₉H₇FN₂S 196.2 3-F, 5-thiazol-5-yl Thiazole Enhanced metabolic stability
3-(1,3-Thiazol-5-yl)aniline (22e) C₉H₈N₂S 177.1 5-thiazol-5-yl Thiazole Non-fluorinated analog; simpler synthesis
3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine C₁₂H₁₀FN₂ 201.22 3-F, 5-pyridin-2-yl Pyridine Intermediate for drug candidates
3-Fluoro-5-((2-methylthiazol-4-yl)ethynyl)benzonitrile (MTEB) C₁₃H₇FN₂S 254.27 3-F, 5-ethynyl-2-methylthiazol-4-yl Thiazole PET ligand for mGluR5 receptor imaging
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride C₈H₇FCl₂N₄ 253.07 2-F, 5-triazol-1-yl Triazole Agrochemical/pharmaceutical applications

Key Differences and Implications

Heterocycle Variations
  • Thiazole vs. Pyridine ( vs. Target Compound): Pyridine (in 3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine) introduces nitrogen as a hydrogen bond acceptor, increasing basicity compared to thiazole.
  • Thiazole vs. Triazole ( vs. Target Compound):
    Triazole derivatives (e.g., 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms. However, thiazole’s sulfur may improve metabolic stability by resisting oxidative degradation .

Substituent Effects
  • Fluorine vs. Hydrogen (Target Compound vs. 3-(1,3-Thiazol-5-yl)aniline):
    Fluorination at the 3-position increases electron-withdrawing effects, reducing the electron density of the aniline ring. This enhances oxidative stability and may modulate interactions with biological targets (e.g., enzymes or receptors) .

  • However, direct attachment of the thiazole (as in the target compound) simplifies synthesis and reduces steric hindrance .

Physicochemical Properties

  • Lipophilicity (logP): Fluorine and thiazole moderately increase logP compared to non-fluorinated analogs (e.g., 3-(1,3-thiazol-5-yl)aniline), balancing solubility and membrane permeability.
  • Synthetic Accessibility: The target compound can be synthesized via amide coupling (as in ) or Suzuki-Miyaura cross-coupling to introduce the thiazole moiety. Fluorination may involve electrophilic substitution or fluorinated precursors .

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